5-(ethylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “5-(ethylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of organic compounds known as pyrimidones. Pyrimidones are compounds that contain a pyrimidine ring, which is a six-member aromatic heterocycle, conjugated with a ketone. The pyrimidine ring in this compound is also fused with another pyrimidine ring, forming a pyrimido[4,5-d]pyrimidine structure .
Synthesis Analysis
The synthesis of such compounds generally involves the reaction of a suitable pyrimidine derivative with other reagents. For example, an efficient method for the synthesis of functionalized thieno[2,3-d]pyrimidines and 2-(thieno[2,3-d]pyrimidin-6-yl)pyrido[2,3-d]pyrimidines from 5-acetyl-6-aminopyrimidine-4(3H)-thiones and a series of reagents containing an active chloromethylene fragment has been developed .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimido[4,5-d]pyrimidine core, which is a bicyclic system consisting of two fused pyrimidine rings. It also contains an ethylthio substituent at the 5-position and a 4-methoxyphenyl substituent at the 7-position .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the functional groups present in its structure. For instance, the ethylthio group might be involved in nucleophilic substitution reactions .Scientific Research Applications
Heterocyclic Compound Synthesis
Research in the field of medicinal chemistry has led to the synthesis of novel heterocyclic compounds, including pyrimidine derivatives, for their potential anti-inflammatory and analgesic properties. These compounds, synthesized through various chemical reactions, have been explored for their biological activities, particularly as cyclooxygenase inhibitors, highlighting their relevance in drug discovery and pharmaceutical research (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Agents
Isothiazolopyrimidines, a group of compounds that include pyrimidine derivatives, have been synthesized and evaluated for their anticancer activity. These compounds have shown promising results against various cancer cell lines, indicating their potential as therapeutic agents for cancer treatment (Machoń, Wieczorek, & Mordarski, 1987).
Nonlinear Optical Materials
Pyrimidine derivatives have also been investigated for their third-order nonlinear optical properties. Studies using Z-scan techniques have demonstrated that certain pyrimidine-based compounds exhibit significant nonlinear absorption and refraction, suggesting their potential for applications in optical devices and materials (Shettigar, Umesh, Poornesh, Manjunatha, & Asiri, 2009).
Chemical Synthesis and Characterization
Further research into the synthesis and characterization of pyrimidine derivatives has led to the development of various compounds with potential applications in medicinal chemistry and materials science. These studies provide valuable insights into the chemical properties and possible applications of pyrimidine-based compounds in various fields (Nagarajaiah & Begum, 2015).
Future Directions
Properties
IUPAC Name |
5-ethylsulfanyl-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-5-25-15-12-14(20(2)17(23)21(3)16(12)22)18-13(19-15)10-6-8-11(24-4)9-7-10/h6-9H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNHBCWGACVVHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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